1-cyclopropyl-4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-cyclopropyl-4-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-8-15(9-20(24)23(13)14-6-7-14)27-16-10-22(11-16)21(25)19-12-26-17-4-2-3-5-18(17)28-19/h2-5,8-9,14,16,19H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULPKMUTKZKKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural and functional group differences:
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
Core Structure Impact: The pyridinone core in the target compound provides a distinct hydrogen-bonding profile compared to the tetrahydroimidazo[1,2-a]pyridine scaffold in 1l and 2d. Pyridinones are known for enhanced solubility and bioavailability due to their keto-enol tautomerism, whereas imidazo-pyridines may exhibit stronger π-π stacking interactions due to aromaticity .
Substituent Effects :
- The cyclopropyl group in the target compound likely increases metabolic stability compared to the nitro-phenyl groups in 1l and 2d , which are prone to reduction or hydrolysis .
- The benzodioxine-carbonyl-azetidine moiety may enhance selectivity for targets requiring bulky hydrophobic interactions (e.g., kinases or GPCRs), whereas the ester groups in 1l and 2d could limit membrane permeability due to polarity .
Synthetic Challenges :
- The target compound’s azetidine and benzodioxine linkages likely require advanced coupling strategies (e.g., Buchwald-Hartwig amination or click chemistry), contrasting with the simpler one-pot syntheses reported for 1l and 2d .
Research Implications
However, the absence of direct pharmacological data in the provided evidence necessitates further experimental validation.
Limitations of Current Evidence
The available materials focus on unrelated tetrahydroimidazo[1,2-a]pyridine derivatives, limiting direct comparisons. Future studies should prioritize synthesizing the target compound and benchmarking it against pyridinone analogs (e.g., roflumilast or piroxicam derivatives) for a robust analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
